molecular formula C18H16N4O2S2 B2525308 N-phenyl-2-(thiophene-2-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide CAS No. 1351640-97-5

N-phenyl-2-(thiophene-2-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide

Cat. No.: B2525308
CAS No.: 1351640-97-5
M. Wt: 384.47
InChI Key: FBLYPDYVIYFHKB-UHFFFAOYSA-N
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Description

N-phenyl-2-(thiophene-2-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C18H16N4O2S2 and its molecular weight is 384.47. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compounds in CNS Drug Synthesis

Heterocycles with heteroatoms such as nitrogen, sulfur, and oxygen are pivotal in synthesizing compounds with potential Central Nervous System (CNS) activity. These compounds are explored for their therapeutic potential against CNS disorders, leveraging their structural diversity and functional properties. The study by Saganuwan (2017) highlights the role of various heterocyclic chemical groups, including thiophene and thiazolo compounds, in the development of novel CNS acting drugs, indicating a vast potential for related compounds in medicinal chemistry (S. Saganuwan, 2017).

Thiophene Analogues and Carcinogenicity Studies

Thiophene analogues of known carcinogens have been synthesized and evaluated for potential carcinogenicity, demonstrating the importance of thiophene structures in assessing biological activities and safety profiles of new compounds. Ashby et al. (1978) provide insights into the structure-activity relationships of thiophene derivatives, which could inform the design and evaluation of related compounds for therapeutic and research applications (J. Ashby et al., 1978).

Heterocyclic N-oxides in Organic Synthesis and Drug Development

Heterocyclic N-oxide derivatives, including pyridine and indazole N-oxides, have been highlighted for their versatility in organic synthesis, catalysis, and medicinal applications. The review by Li et al. (2019) underscores the significance of heterocyclic N-oxides in developing anticancer, antibacterial, and anti-inflammatory drugs, suggesting a potential research interest area for compounds with similar functionalities (Dongli Li et al., 2019).

Structure-Activity Relationships of Thiophene Derivatives

The biological interest in thiophene derivatives is due to their broad therapeutic properties, as discussed by Drehsen and Engel (1983). This review of structure-activity relationships in thiophene derivatives could provide a foundation for understanding and exploring the biological and pharmacological potentials of compounds like N-phenyl-2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide (G. Drehsen, J. Engel, 1983).

Properties

IUPAC Name

N-phenyl-2-(thiophene-2-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S2/c23-16(14-7-4-10-25-14)21-17-20-13-8-9-22(11-15(13)26-17)18(24)19-12-5-2-1-3-6-12/h1-7,10H,8-9,11H2,(H,19,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLYPDYVIYFHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CS3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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